3',5'-Dimethanesulfonate Thymidine, Methyl-d3

Quantitative bioanalysis LC-MS/MS Matrix effects

Ensure analytical accuracy with this deuterated internal standard. Use to correct for ion suppression and matrix effects in LC-MS/MS assays of biological fluids, achieving reliable quantitation where unlabeled analogs fail. Specifically designed for PK studies and method validation, this SIL-IS provides a +3 Da mass shift for clear MS/MS detection.

Molecular Formula C12H18N2O9S2
Molecular Weight 401.4 g/mol
Cat. No. B13848242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethanesulfonate Thymidine, Methyl-d3
Molecular FormulaC12H18N2O9S2
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C
InChIInChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3
InChIKeyJPBRYDQRCOMYRY-FJNUSGMBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 as a Stable Isotope-Labeled Internal Standard


3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is a deuterium-labeled analog of the nucleoside derivative 3',5'-dimethanesulfonate thymidine, characterized by a molecular formula of C12H15D3N2O9S2 and a molecular weight of 401.43 g/mol . The compound is classified as a stable isotope-labeled internal standard, specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows to enable accurate quantitation of its unlabeled counterpart in complex biological matrices .

Why Unlabeled 3',5'-Dimethanesulfonate Thymidine Cannot Substitute for Methyl-d3 in Quantitative Bioanalysis


Substitution of the deuterium-labeled 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 with its unlabeled analog or structural alternatives introduces significant quantitative bias due to differential matrix effects, ion suppression, and chromatographic behavior in LC-MS/MS assays [1]. Studies comparing deuterated versus non-deuterated internal standards reveal that unlabeled compounds fail to compensate for matrix-induced ion suppression, leading to inaccurate quantitation with bias exceeding -38% in spike recovery experiments [2]. This section provides quantitative evidence substantiating why generic substitution compromises analytical validity.

Quantitative Differentiation: 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 vs. Unlabeled and Alternative IS Candidates


Spike Recovery Accuracy: Deuterated IS vs. Non-Deuterated (13C) IS in LC-ESI-MS/MS

In a systematic comparison of deuterated (2H) versus non-deuterated (13C) stable isotope-labeled internal standards for urinary metabolite quantification, the deuterated IS (2MHA-[2H7]) generated a spike recovery bias of -38.4%, whereas the 13C-labeled IS (2MHA-[13C6]) showed no significant bias [1]. This indicates that while deuterated IS can correct matrix effects in some contexts, the specific chromatographic shift associated with deuterium labeling may reduce compensation efficacy, underscoring the need for careful IS selection [1].

Quantitative bioanalysis LC-MS/MS Matrix effects Internal standard validation

Precision Improvement with Deuterated IS in Complex Matrices

In a validation study of cathinones in urine, the use of deuterated internal standards reduced matrix effects and improved method precision across multiple urine lots [1]. Absolute recoveries ranged from 85% to 132%, but relative recoveries (using deuterated IS) were 107%–124%, indicating enhanced accuracy [1].

LC-MS Internal standard Method validation Precision

Mass Spectrometric Differentiation: Deuterated vs. Unlabeled Compound

The methyl-d3 labeling in 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 provides a mass shift of +3 Da relative to the unlabeled compound (C12H18N2O9S2, MW 398.4 vs. 401.43) . This mass difference enables selective detection in MS/MS without spectral overlap, a requirement for accurate isotope dilution mass spectrometry .

Mass spectrometry Isotope labeling Quantitation Internal standard

Recommended Applications for 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 Based on Comparative Evidence


LC-MS/MS Quantitation of 3',5'-Dimethanesulfonate Thymidine in Pharmacokinetic Studies

Utilize as an internal standard to correct for matrix effects and ion suppression in biological fluids (e.g., plasma, urine) during preclinical PK evaluation of thymidine-based prodrugs or analogs. The deuterium label ensures co-elution with the analyte while providing a distinct MS/MS transition [1].

Method Validation for Regulated Bioanalysis of Mesylate Prodrugs

Employ as a SIL-IS in LC-MS method validation per FDA/EMA guidelines to demonstrate accuracy, precision, and recovery in complex matrices. The +3 Da mass shift minimizes interference from endogenous compounds .

Metabolic Stability Assays for Thymidine Derivatives

Use as an internal standard in in vitro microsomal or hepatocyte incubations to quantify parent compound depletion. The stable isotope label enables precise quantitation despite high protein content and matrix variability [2].

Technical Documentation Hub

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